4-(1,1-difluoroethyl)pyridine-2-carboxylic acid 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211524-74-1
VCID: VC11590041
InChI:
SMILES:
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.1

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid

CAS No.: 1211524-74-1

Cat. No.: VC11590041

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-(1,1-difluoroethyl)pyridine-2-carboxylic acid - 1211524-74-1

Specification

CAS No. 1211524-74-1
Molecular Formula C8H7F2NO2
Molecular Weight 187.1

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Considerations

The compound’s SMILES representation is CC(C1=NC=CC(=C1)C(=O)O)(F)F\text{CC(C1=NC=CC(=C1)C(=O)O)(F)F}, confirming the pyridine backbone and substituent positions . The difluoroethyl group introduces steric and electronic effects, influencing the molecule’s reactivity and interaction with biological targets.

Molecular Properties

Key computed molecular properties include:

PropertyValueSource
Molecular FormulaC8H7F2NO2\text{C}_8\text{H}_7\text{F}_2\text{NO}_2
Molecular Weight187.14 g/mol
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors5 (2 F, 1 O, 1 N, 1 COO)
Topological Polar Surface Area65.5 Ų

The carboxylic acid group contributes to the compound’s polarity, while the difluoroethyl group enhances lipophilicity, a critical factor in drug design .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid typically involves two primary steps:

  • Difluoroethylation of Pyridine Derivatives: A pyridine precursor undergoes fluorination using reagents such as SF4\text{SF}_4 or DAST\text{DAST} (diethylaminosulfur trifluoride) to introduce the difluoroethyl group.

  • Oxidation or Hydrolysis: The ester or nitrile intermediate is hydrolyzed to yield the carboxylic acid. For example, ethyl 4-(1,1-difluoroethyl)picolinate can be saponified under basic conditions (e.g., NaOH/EtOH) to produce the target compound.

A representative reaction scheme is:

Ethyl 4-(1,1-difluoroethyl)picolinateNaOH, EtOH, Δ4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid+EtOH\text{Ethyl 4-(1,1-difluoroethyl)picolinate} \xrightarrow{\text{NaOH, EtOH, }\Delta} \text{4-(1,1-Difluoroethyl)pyridine-2-carboxylic acid} + \text{EtOH}

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters such as temperature (typically 60–100°C), pressure, and stoichiometry. Catalysts like sulfuric acid or pp-toluenesulfonic acid (PTSA) are often used to accelerate esterification or hydrolysis steps .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) but limited solubility in nonpolar solvents like hexane. Its stability under ambient conditions is influenced by the electron-withdrawing effect of the fluorine atoms, which reduce susceptibility to oxidative degradation .

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.8 (d, 1H, pyridine-H), 8.1 (s, 1H, pyridine-H), 4.3 (q, 2H, -CH2_2CF2_2), 1.9 (t, 3H, -CF2_2CH3_3) .

    • 19F^{19}\text{F} NMR: δ -120 ppm (s, 2F, -CF2_2) .

  • IR Spectroscopy: Strong absorption bands at 1700 cm1^{-1} (C=O stretch) and 1100 cm1^{-1} (C-F stretch) .

Chemical Reactivity and Applications

Reactivity Profile

The carboxylic acid group participates in typical acid-base reactions, forming salts with amines or metal ions. The difluoroethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions . For example, the compound can undergo:

  • Esterification: Reaction with alcohols to form esters (e.g., methyl or ethyl derivatives).

  • Amidation: Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt).

Pharmaceutical Applications

Pyridine-carboxylic acid derivatives are explored as kinase inhibitors, antimicrobial agents, and prodrugs. The difluoroethyl group may improve blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) therapeutics .

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